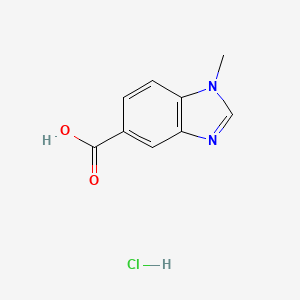

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

描述

1-Methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a benzodiazole core substituted with a methyl group at the 1-position and a carboxylic acid group at the 5-position, forming a hydrochloride salt. Its molecular formula is C₉H₈N₂O₂·HCl, with a molecular weight of 214.64 g/mol (estimated from analogous structures in ). The compound’s structure combines aromaticity with polar functional groups, making it soluble in polar solvents and reactive in coupling or coordination chemistry. Applications include its use as a building block in pharmaceuticals and agrochemicals due to its ability to modulate electronic and steric properties .

Structure

3D Structure of Parent

属性

IUPAC Name |

1-methylbenzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;/h2-5H,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNFYJKEFHLEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the following steps :

Starting Material: The synthesis begins with the preparation of 1-methyl-1H-1,3-benzodiazole.

Carboxylation: The next step involves the introduction of a carboxyl group at the 5th position of the benzodiazole ring. This can be achieved through various carboxylation reactions.

Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, temperature control, and purification techniques to ensure high yield and purity .

化学反应分析

1-Methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride undergoes several types of chemical reactions :

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions employed .

科学研究应用

There appears to be some confusion in the query, as "1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride" and "1-methyl-1H-benzimidazole-5-carboxylic acid" are different compounds. This response will cover the applications of both compounds, as the search results discuss both.

Specifically, the search results refer to "1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride" (DMBC) and "1-methyl-1H-benzimidazole-5-carboxylic acid."

Scientific Research Applications

- Chemistry DMBC is used as a building block for synthesizing more complex molecules. It can undergo oxidation, reduction, and substitution reactions.

- Biology DMBC is studied for its potential biological activities, such as antimicrobial and anticancer properties. Research indicates that DMBC exhibits antimicrobial activity against bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

- Medicine DMBC is investigated for its therapeutic potential in treating various diseases.

- Industry DMBC is utilized in developing new materials and chemical processes.

Antimicrobial Properties of DMBC

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 3.90 |

| MRSA ATCC 43300 | <1.00 |

MIC = minimum inhibitory concentrations

Scientific Research Applications

- 1-Methyl-1H-benzimidazole-5-carboxylic acid is utilized in biochemical research and drug development because of its ability to interact with various biological targets.

- Benzimidazoles, including 1-methyl-1H-benzimidazole-5-carboxylic acid, are recognized for their applications in medicinal chemistry, often serving as scaffolds for developing antitumor and antimicrobial agents.

Research on Benzimidazole Derivatives

- Benzimidazole derivatives have demonstrated potent enterovirus inhibition . Some have shown activity against rat cytomegalovirus-infected cells and prevented cleavage of viral DNA . Additionally, certain derivatives have inhibited Herpes Simplex Virus-induced cytopathic effects .

- Other benzimidazole derivatives have shown cyclooxygenase inhibitory effects and significant reduction of edema volume . Some N-substituted benzimidazole derivatives exhibit analgesic activity . Certain compounds have demonstrated notable reduction in edema compared to standard drugs .

作用机制

The mechanism of action of 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzodiazole Derivatives

1,2-Dimethyl-1H-1,3-benzodiazole-5-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₀H₁₀N₂O₂·HCl

- The dimethyl substitution may also alter electronic effects, as evidenced by shifts in NMR signals (e.g., deshielding of aromatic protons) .

- Applications : Likely used in similar contexts but with modified pharmacokinetic properties due to enhanced lipophilicity.

7-Bromo-1H-1,3-benzodiazole-5-carboxylic Acid Hydrochloride

- Molecular Formula : C₈H₅BrN₂O₂·HCl (inferred from ).

- Key Differences : Bromine substitution introduces electron-withdrawing effects, increasing the carboxylic acid’s acidity (pKa ~2–3) compared to the methyl-substituted analog. This enhances reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.

- Spectral Data : Distinctive IR peaks at 1610 cm⁻¹ (C=N stretch) and 1350 cm⁻¹ (SO₂ symmetric stretch, if applicable) .

Benzodithiazine Derivatives ()

Compounds such as 6-chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 10) share structural motifs but differ in core heterocycles and substituents:

- Core Structure : Benzodithiazine (sulfur-containing) vs. benzodiazole (nitrogen-containing).

- Functional Groups : Inclusion of sulfonyl (-SO₂) groups and hydrazine derivatives enhances polarity and hydrogen-bonding capacity.

- Physical Properties : Higher melting points (e.g., 311–312°C for Compound 10 vs. ~245–280°C for benzodiazoles) due to stronger intermolecular forces from sulfonyl groups .

- Spectral Data :

Other Heterocyclic Hydrochlorides

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride ()

- Molecular Formula : C₄H₇ClN₃·HCl.

- Key Differences : Triazole core (1,2,4-triazole) vs. benzodiazole. The chloromethyl group enhances electrophilicity, facilitating alkylation reactions.

- Applications : Primarily used as an intermediate in antiviral or antifungal agents.

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride ()

Data Table: Comparative Analysis of Selected Compounds

生物活性

1-Methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the following steps:

- Preparation of 1-methyl-1H-1,3-benzodiazole : The starting material is synthesized through standard methods involving benzodiazole derivatives.

- Carboxylation : A carboxyl group is introduced at the 5th position of the benzodiazole ring using carboxylation reactions.

- Hydrochloride Formation : The final step involves converting the compound into its hydrochloride salt by reacting with hydrochloric acid.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways.

- Signal Transduction Modulation : It can affect signal transduction pathways, potentially influencing cellular responses.

- Gene Expression Alteration : The compound may modulate gene expression, impacting protein synthesis and cellular functions .

Antimicrobial Activity

Research indicates that 1-methyl-1H-1,3-benzodiazole derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated their effectiveness against a range of pathogens:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 50 μg/ml against S. typhi |

| Other derivatives | Antifungal | 250 μg/ml against C. albicans |

These findings highlight the potential of this compound as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of 1-methyl-1H-1,3-benzodiazole derivatives has been explored in several studies. For instance, compounds derived from this structure have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Notably:

- In vitro Studies : Certain derivatives demonstrated significant cytotoxic effects on various cancer cell lines.

- Mechanistic Insights : The mechanism involves the induction of oxidative stress and interference with cell cycle progression .

Case Studies

A comprehensive review highlighted several case studies where benzimidazole derivatives, including 1-methyl-1H-1,3-benzodiazole derivatives, were tested for their biological activities:

- Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific functional groups exhibited enhanced antibacterial activity compared to standard antibiotics .

- Anticancer Evaluation : Another study focused on the anticancer effects of these compounds on human cancer cell lines. The results showed that certain derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride?

Methodological Answer: The synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives under acidic conditions. Key steps include:

- Cyclization : Use of hydrochloric acid as both catalyst and solvent for intramolecular cyclization at 80–100°C for 12–24 hours.

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) to isolate the hydrochloride salt.

- Yield Optimization : Adjusting stoichiometric ratios of starting materials (e.g., 1:1.2 molar ratio of benzimidazole precursor to methylating agent) improves yields to ~65–75% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use D₂O or DMSO-d₆ as solvents for ¹H/¹³C NMR. Key signals:

- Benzimidazole protons: δ 7.8–8.2 ppm (aromatic H).

- Methyl group: δ 3.1–3.3 ppm (singlet).

- X-ray Crystallography : Employ SHELXL for refinement (R factor < 0.05). Single-crystal analysis reveals a monoclinic space group (P2₁/c) with unit cell dimensions a = 8.92 Å, b = 12.34 Å, c = 10.56 Å .

- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 223.1 (calculated 223.08) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors.

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered structures) be resolved during refinement?

Methodological Answer:

- SHELX Suite : Use SHELXL’s PART and DFIX commands to model disorder. For example, split occupancy positions for methyl groups and apply geometric restraints to maintain bond lengths/angles.

- Validation Tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for visualization .

Q. What strategies are recommended for impurity profiling and quantification in this compound?

Methodological Answer:

- HPLC Methods : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Detect impurities at UV 254 nm.

- Reference Standards : Compare retention times with EP-grade impurities (e.g., methyl ester derivatives) .

- LC-MS/MS : Confirm structures of unknown impurities via fragmentation patterns (e.g., loss of HCl at m/z 187.1) .

Q. How can polymorphism be studied using X-ray diffraction and thermal analysis?

Methodological Answer:

- Single-Crystal X-ray : Compare unit cell parameters across batches to identify polymorphs (e.g., differences in c-axis length > 0.5 Å indicate new forms).

- Differential Scanning Calorimetry (DSC) : Monitor endothermic peaks at ~215°C (melting point) and exothermic events for phase transitions.

- Powder XRD : Use Rietveld refinement in TOPAS to quantify polymorphic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。